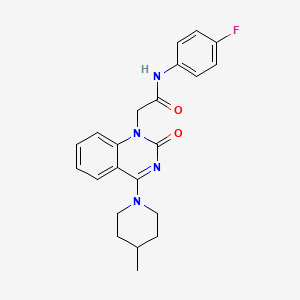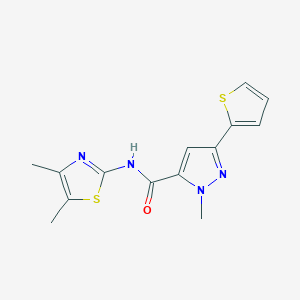
N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a heterocyclic compound, which means it contains a ring structure made up of at least two different elements. In this case, the ring structures include a pyrazole ring and a thiazole ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with additional functional groups attached to these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Both pyrazole and thiazole rings can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structure : Research on similar compounds shows advancements in synthesis techniques. For instance, a study focused on the synthesis and crystal structure analysis of a closely related compound, highlighting the development of such compounds for various applications (Prabhuswamy et al., 2016).
Antidepressant Potential
- Antidepressant Effects : A study explored the antidepressant potential of thiophene bearing pyrazoline carboxamides, suggesting the relevance of such compounds in the field of mental health research (Mathew et al., 2014).
Antimicrobial and Antibacterial Activity
Antibacterial Properties : Novel analogs, including compounds structurally similar to the one , have shown promising antibacterial activity, particularly against specific strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antifungal Applications : Certain derivatives of pyrazole-carboxamides have demonstrated significant antifungal activities, indicating potential applications in agriculture and fungal infection treatment (Li et al., 2020).
Novel Drug Development
- New Drug Candidates : Some studies have focused on synthesizing novel compounds for potential use as drugs, demonstrating the chemical versatility and potential applications of such molecules (Wang et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of this compound are VEGFR-2 and EGFR tyrosine kinases . These proteins play a crucial role in cell signaling pathways that regulate cell proliferation and survival. VEGFR-2 is involved in angiogenesis, the process of new blood vessel formation, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
The compound interacts with its targets, VEGFR-2 and EGFR tyrosine kinases, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they regulate, leading to changes in cell behavior. For instance, the inhibition of VEGFR-2 can lead to the suppression of angiogenesis, while the inhibition of EGFR can lead to the suppression of cell growth and proliferation .
Biochemical Pathways
The compound affects the VEGF and EGF signaling pathways. By inhibiting VEGFR-2, it disrupts the VEGF signaling pathway, which is crucial for angiogenesis. Similarly, by inhibiting EGFR, it disrupts the EGF signaling pathway, which is involved in cell growth and proliferation . The downstream effects of these disruptions include the suppression of tumor growth and metastasis .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of cell growth and proliferation, as well as the inhibition of angiogenesis . These effects can lead to the suppression of tumor growth and metastasis, making the compound a potential candidate for anticancer therapy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-8-9(2)21-14(15-8)16-13(19)11-7-10(17-18(11)3)12-5-4-6-20-12/h4-7H,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQGLTUJRJZLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)
![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2807590.png)

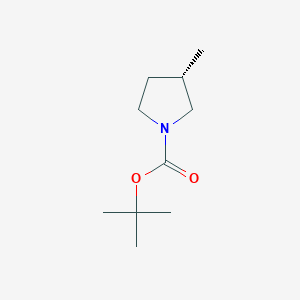
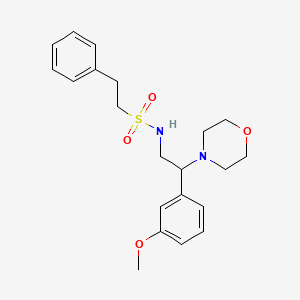
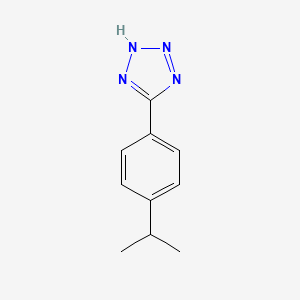
![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)
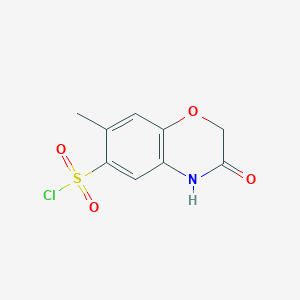
![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2807601.png)
